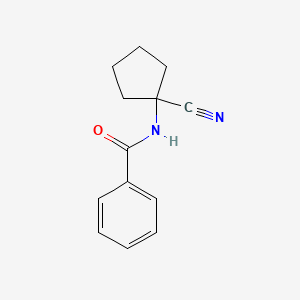
3-Amino-2-ethylquinazolin-4(3H)-one
描述
3-Amino-2-ethylquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazolinone core with an amino group at the third position and an ethyl group at the second position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-ethylquinazolin-4(3H)-one can be achieved through various methods. One common approach involves the cyclization of anthranilic acid derivatives with appropriate reagents. For instance, the reaction of 2-ethylbenzoyl chloride with anthranilic acid in the presence of a base such as sodium hydroxide can yield the desired quinazolinone compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This could include the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields.
化学反应分析
Types of Reactions: 3-Amino-2-ethylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The amino group at the third position can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinazolinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted quinazolinones.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Amino-2-ethylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
3-Aminoquinazolin-4(3H)-one: Lacks the ethyl group at the second position.
2-Ethylquinazolin-4(3H)-one: Lacks the amino group at the third position.
4(3H)-Quinazolinone: The parent compound without any substituents.
Uniqueness: 3-Amino-2-ethylquinazolin-4(3H)-one is unique due to the presence of both the amino group at the third position and the ethyl group at the second position. This combination of substituents can influence its chemical reactivity and biological activity, making it distinct from other quinazolinone derivatives.
属性
IUPAC Name |
3-amino-2-ethylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9-12-8-6-4-3-5-7(8)10(14)13(9)11/h3-6H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXBRNDGRQUZHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=O)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341947 | |
| Record name | 3-Amino-2-ethylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50547-51-8 | |
| Record name | 3-Amino-2-ethylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-2-ethyl-4(3H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3-Amino-2-ethylquinazolin-4(3H)-one?
A1: this compound [] has the molecular formula C10H11N3O. Its structure has been confirmed using spectroscopic techniques, including 1H NMR and 13C NMR [, ]. The molecule is planar, including the ethyl group, with a N—C—C—C torsion angle of 1.5 (2)° [].
Q2: What are the applications of this compound in organic synthesis?
A2: this compound is a valuable reagent in organic synthesis. It serves as a precursor for generating aziridines, important building blocks in organic chemistry. This reaction utilizes lead tetra-acetate (LTA) as an oxidant and is significantly enhanced by the addition of trifluoroacetic acid (TFA) []. The inclusion of TFA likely improves the reaction yield by protonating the quinazolone ring, facilitating the formation of a reactive intermediate []. Additionally, the 2-methyl group in similar quinazolinone structures can be regiospecifically lithiated and subsequently reacted with various electrophiles. This allows for the introduction of diverse substituents at the 2-position of the quinazolinone ring, expanding its synthetic utility [].
Q3: Can you describe the crystal structure and intermolecular interactions of this compound?
A3: In the crystal structure, this compound molecules are arranged in a head-to-tail fashion along the a-axis, exhibiting π–π interactions with a centroid-to-centroid distance of 3.6664 (8) Å []. Additionally, N—H⋯O hydrogen bonds contribute to the formation of an R 2 2(10) ring, leading to a 'step' structure within the crystal lattice [].
Q4: Has this compound been explored for biological activity?
A4: While this compound itself hasn't been extensively studied for biological activity, its derivatives have shown promising results. Novel benzylidenaminoquinazolin-4(3H)-one derivatives, synthesized from this compound, exhibit inhibitory activity against metabolic enzymes like α-glucosidase, acetylcholinesterase, and human carbonic anhydrases I and II []. This suggests potential applications for these derivatives in treating conditions like diabetes, Alzheimer's disease, and glaucoma.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


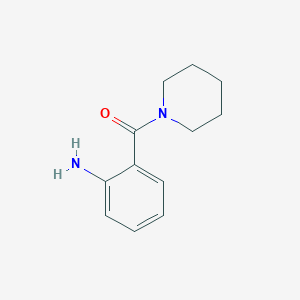

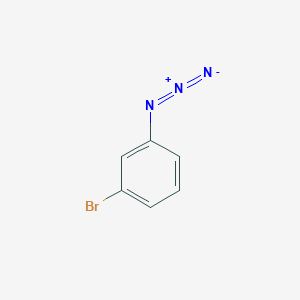

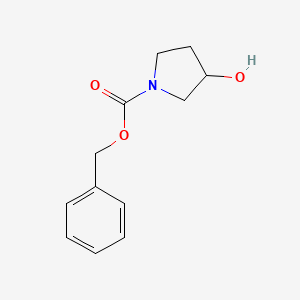
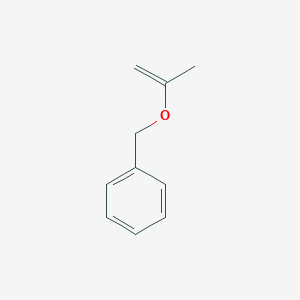
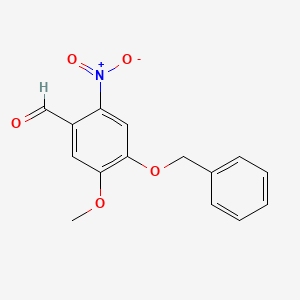
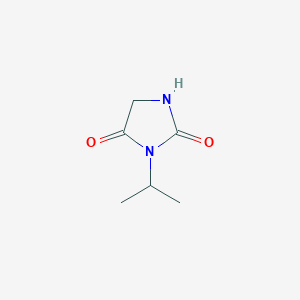
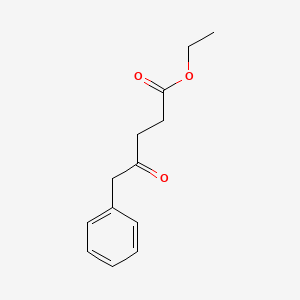

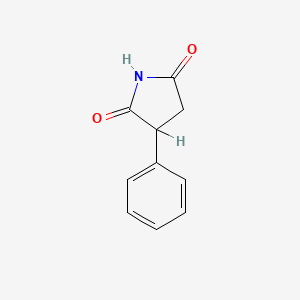
![Ethanol,2,2'-[oxybis(2,1-ethanediylthio)]bis-](/img/structure/B1268351.png)
